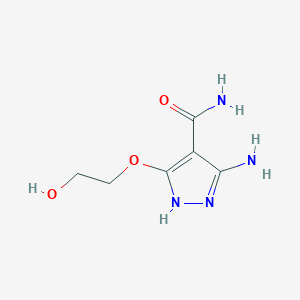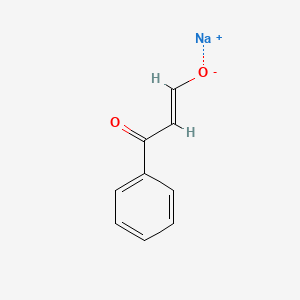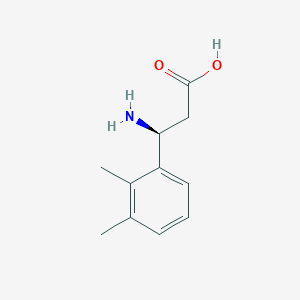
2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one (2-CPDM-4-one) is a highly versatile and useful chemical compound that has been studied for its various applications in the fields of science, medicine, and engineering. It is a derivative of pyrimidine and is composed of a pyridine ring with an oxygen and a chlorine atom attached to it. The compound has been used in the synthesis of various pharmaceuticals, such as antifungal agents, and has also been studied for its potential applications in the field of biochemistry.
Aplicaciones Científicas De Investigación
Nonlinear Optical (NLO) Materials
CDA has been synthesized as a novel organic NLO material. Its single crystals, grown using slow evaporation, were characterized by X-ray diffraction. Density functional theory (DFT) calculations predicted its molecular geometry and electronic structure. The compound shows optical transparency at 355 nm. Additionally, CDA demonstrates remarkable second harmonic generation (SHG) efficiency, nonlinear refraction, and optical limiting under continuous wave (CW) conditions. These properties position CDA as a potential material for frequency generators, optical limiters, and optical switches .
Organic Synthesis
CDA’s synthesis method (reflux) and functional groups offer opportunities for organic chemists. It can serve as a building block for more complex molecules. For instance, derivatives like 2-(6-chloropyridin-3-yl)ethanol and ethyl 2-(6-chloropyridin-2-yl)acetate may be synthesized from CDA .
Mecanismo De Acción
Target of Action
Similar compounds such as imidacloprid, a neonicotinoid, have been found to target theCHRNA7-FAM7A fusion protein in humans . This protein is a type of nicotinic acetylcholine receptor, which plays a crucial role in transmitting signals in the nervous system.
Mode of Action
Based on its structural similarity to other neonicotinoids, it may interact with its targets by mimicking the neurotransmitter acetylcholine, leading to overstimulation and eventual exhaustion of the nervous system .
Biochemical Pathways
Similar compounds like imidacloprid are known to affect theneurotransmission pathways by binding to nicotinic acetylcholine receptors .
Pharmacokinetics
Similar compounds like imidacloprid have been found to be well-absorbed and widely distributed in the body, metabolized in the liver, and excreted primarily through urine .
Result of Action
Based on its structural similarity to other neonicotinoids, it may cause overstimulation of the nervous system, leading to symptoms such as tremors, paralysis, and even death in severe cases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Moreover, the presence of other substances can also influence its action, either by competing for the same targets or by altering its metabolism .
Propiedades
IUPAC Name |
2-(6-chloropyridin-3-yl)-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-6-7(2)14-10(15-11(6)16)8-3-4-9(12)13-5-8/h3-5H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEWMDDRXCGWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2=CN=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-3-yl)-5,6-dimethylpyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6142182.png)


![methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6142204.png)


![11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B6142246.png)
![4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine](/img/structure/B6142253.png)
![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)
![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)
